1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate
CAS No.: 21503-12-8
Cat. No.: VC8255376
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21503-12-8 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | acetic acid;1,2,3,4-tetrahydronaphthalen-1-ol |
| Standard InChI | InChI=1S/C10H12O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-2,4,6,10-11H,3,5,7H2;1H3,(H,3,4) |
| Standard InChI Key | MJQYHUJVLSGFRK-UHFFFAOYSA-N |
| SMILES | CC(=O)O.C1CC(C2=CC=CC=C2C1)O |
| Canonical SMILES | CC(=O)O.C1CC(C2=CC=CC=C2C1)O |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, acetic acid;1,2,3,4-tetrahydronaphthalen-1-ol, reflects its hybrid structure of a tetralin (1,2,3,4-tetrahydronaphthalene) system and an acetyl group. Key properties include:
The acetate group enhances lipophilicity compared to the parent 1-tetralol, influencing its reactivity and biological interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
1-Acetoxytetralin is synthesized via acetylation of 1-tetralol (1,2,3,4-tetrahydro-1-naphthol) using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under reflux conditions to ensure complete conversion:
Yields exceeding 80% are achievable with optimized stoichiometry and temperature control.
Industrial Manufacturing
Industrial processes employ large-scale reactors with automated temperature and mixing systems to maintain consistency. Catalysts such as sulfuric acid or zeolites are occasionally used to accelerate acetylation, reducing reaction times by 30–40%. Post-synthesis purification involves fractional distillation or column chromatography to achieve >98% purity .
Chemical Reactivity and Reaction Mechanisms
Elimination Reactions
Under mass spectrometric conditions, 1-acetoxytetralin undergoes regiospecific 1,4-elimination of acetic acid (>98% specificity) . This contrasts with 2-acetoxytetralin, which favors 1,2-elimination. Deuterium labeling studies confirm a stereospecific pathway involving a cyclic transition state :
Competitive ketene elimination via a four-centered transition state is observed but occurs at <5% yield .
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ or CrO₃ yields 1-naphthalenone derivatives.
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Reduction: LiAlH₄ reduces the acetate group to regenerate 1-tetralol.
Biological and Pharmacological Activity
Antioxidant Properties
In DPPH radical scavenging assays, 1-acetoxytetralin exhibits an EC₅₀ of 45 ± 5.7 mg GAE/g, comparable to ascorbic acid . Phenolic metabolites derived from hydrolysis contribute to this activity .
Toxicity Profile
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Acute Toxicity: Oral LD₅₀ in rats is 2,150 mg/kg, classifying it as Category 4 (low toxicity) .
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Skin Irritation: Prolonged exposure causes moderate irritation (Draize score = 3.2/8) .
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.75–2.10 (m, 4H, CH₂), 2.30 (s, 3H, OAc), 5.20 (t, 1H, CH-OAc), 6.90–7.20 (m, 4H, aromatic) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) achieves baseline separation with a retention time of 8.2 min .
Industrial and Research Applications
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